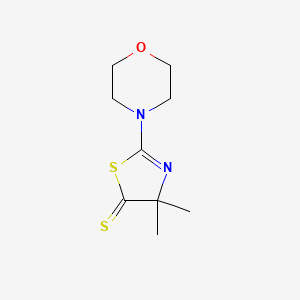
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- typically involves the reaction of thiazole derivatives with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This approach can improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(4-morpholinyl)pentanal
- 4-(4-Morpholinyl)benzaldehyde
Uniqueness
Compared to similar compounds, 5(4H)-Thiazolethione, 4,4-dimethyl-2-(4-morpholinyl)- stands out due to its unique combination of a thiazole ring and a morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61796-25-6 |
|---|---|
Molecular Formula |
C9H14N2OS2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
4,4-dimethyl-2-morpholin-4-yl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C9H14N2OS2/c1-9(2)7(13)14-8(10-9)11-3-5-12-6-4-11/h3-6H2,1-2H3 |
InChI Key |
MJAWVXHAPNBYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=S)SC(=N1)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















